molecular formula C18H21F2N3O B6084854 (2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone

(2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone

Cat. No.: B6084854
M. Wt: 333.4 g/mol
InChI Key: QXWIGPPPCJRXGE-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, an ethylimidazolyl moiety, and a piperidinylmethanone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinylmethanone Core: This step involves the reaction of piperidine with a suitable methanone precursor under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a difluorobenzene derivative.

    Attachment of the Ethylimidazolyl Moiety: The final step involves the coupling of the ethylimidazolyl group to the piperidinylmethanone core, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Difluorophenyl)-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]methanone
  • (2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-4-yl]methanone

Uniqueness

The unique combination of the difluorophenyl group, ethylimidazolyl moiety, and piperidinylmethanone core distinguishes (2,5-Difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone from similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,5-difluorophenyl)-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O/c1-2-23-9-7-21-17(23)12-22-8-3-4-13(11-22)18(24)15-10-14(19)5-6-16(15)20/h5-7,9-10,13H,2-4,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWIGPPPCJRXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCCC(C2)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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